

Application Notes and Protocols for the Analytical Detection of Venetoclax N-oxide

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Compound of Interest

Compound Name: Venetoclax N-oxide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of **Venetoclax N-oxide**, a significant impurity and degradation product of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax.[1][2] The following protocols are designed for use in research, quality control, and stability testing environments.

Venetoclax is susceptible to degradation under various stress conditions, including oxidative, acidic, and basic environments, leading to the formation of several degradation products, with **Venetoclax N-oxide** being a notable species.[1][3] Under oxidative stress, such as exposure to hydrogen peroxide, Venetoclax can form two major impurities with similar molecular weights, one of which is **Venetoclax N-oxide**. [4] The piperazine moiety within the Venetoclax structure is susceptible to N-oxidation.

Accurate and robust analytical methods are crucial for monitoring the purity of Venetoclax active pharmaceutical ingredients (APIs) and formulated drug products.

Section 1: Analytical Methods Overview

The primary analytical techniques for the detection and quantification of **Venetoclax N-oxide** are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass

Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity to resolve **Venetoclax N-oxide** from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Venetoclax from its degradation products.

Illustrative HPLC Method for Venetoclax and Its Degradation Products:

A simple isocratic HPLC method has been developed for the quantitative determination of Venetoclax in its tablet dosage form. While this method was developed for the parent compound, its principles can be adapted for the detection of the N-oxide. A more sophisticated Ultra High-Performance Liquid Chromatography (UHPLC) method has been specifically developed to separate Venetoclax from its degradation products.

Parameter	Condition
Column	Perkin C8 (15cm x 4.6mm id, 5μ)
Mobile Phase	Buffer (25 mM ammonium acetate, pH 3.0 with orthophosphoric acid) and acetonitrile (55:45 v/v)
Flow Rate	0.7 mL/min
Column Temperature	40°C
Injection Volume	10 μL
Detection	UV at 286 nm
Retention Time (Venetoclax)	4.19 minutes

Quantitative Data for Venetoclax (Illustrative):

Parameter	Value
Linearity Range	5-50 µg/mL
Correlation Coefficient (R ²)	0.9998
Limit of Detection (LOD)	0.53 µg/mL
Limit of Quantification (LOQ)	1.62 µg/mL

Note: The retention time for **Venetoclax N-oxide** would need to be determined experimentally but is expected to be different from the parent compound due to its increased polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity, making it ideal for quantifying low levels of **Venetoclax N-oxide**, particularly in biological matrices.

LC-MS/MS Method for Venetoclax in Human Plasma:

This method can be adapted to include the monitoring of **Venetoclax N-oxide**.

Parameter	Condition
Sample Preparation	Protein precipitation with acetonitrile
Column	ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm)
Mobile Phase	10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v)
Separation	5 minutes
Mass Spectrometer	API 4000
Detection Mode	Multiple Response Monitoring (MRM)
MRM Transitions	Venetoclax: m/z 868.3 → 636.3; Venetoclax-d8 (IS): m/z 876.3 → 644.3

Quantitative Data for Venetoclax in Plasma:

Parameter	Value
Linearity Range (Plasma)	20.0 to 5000 ng/mL
Linearity Range (CSF)	0.500–100 ng/mL
Inter- and Intra-run Accuracy	within $\pm 11.9\%$
Inter- and Intra-run Precision	below 13.6%
Recovery	Close to 100%

Note: The MRM transition for **Venetoclax N-oxide** would need to be determined. Given the addition of an oxygen atom, the precursor ion would be expected at m/z 884.3.

Section 2: Experimental Protocols

Protocol for Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally degrade Venetoclax to produce **Venetoclax N-oxide** for analytical method development and validation.

Materials and Reagents:

- Venetoclax
- Dichloromethane (DCM)
- Hydrogen Peroxide (H₂O₂) solution (e.g., 10%)
- HPLC grade solvents (acetonitrile, water)
- Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

- Dissolve a known amount of Venetoclax in DCM to create a stock solution.

- Add a 10% H₂O₂ solution to the Venetoclax solution. The formation of impurities can be monitored over time (e.g., after 36 hours).
- Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to observe the formation of new, more polar spots/peaks corresponding to degradation products.
- Once significant degradation has occurred, the sample can be analyzed by HPLC or LC-MS/MS to identify and quantify **Venetoclax N-oxide**.

Protocol for Sample Preparation from Pharmaceutical Dosage Forms

Materials and Reagents:

- Venetoclax tablets
- Diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v)
- Mortar and pestle
- Volumetric flasks
- Sonicator
- Syringe filters (0.45 µm)

Procedure:

- Weigh and finely powder a number of Venetoclax tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of Venetoclax and transfer it to a volumetric flask.
- Add a portion of the diluent, sonicate to dissolve the drug, and then dilute to the mark with the same diluent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol for Sample Preparation from Plasma

This protocol is for the extraction of Venetoclax and its metabolites from plasma for LC-MS/MS analysis.

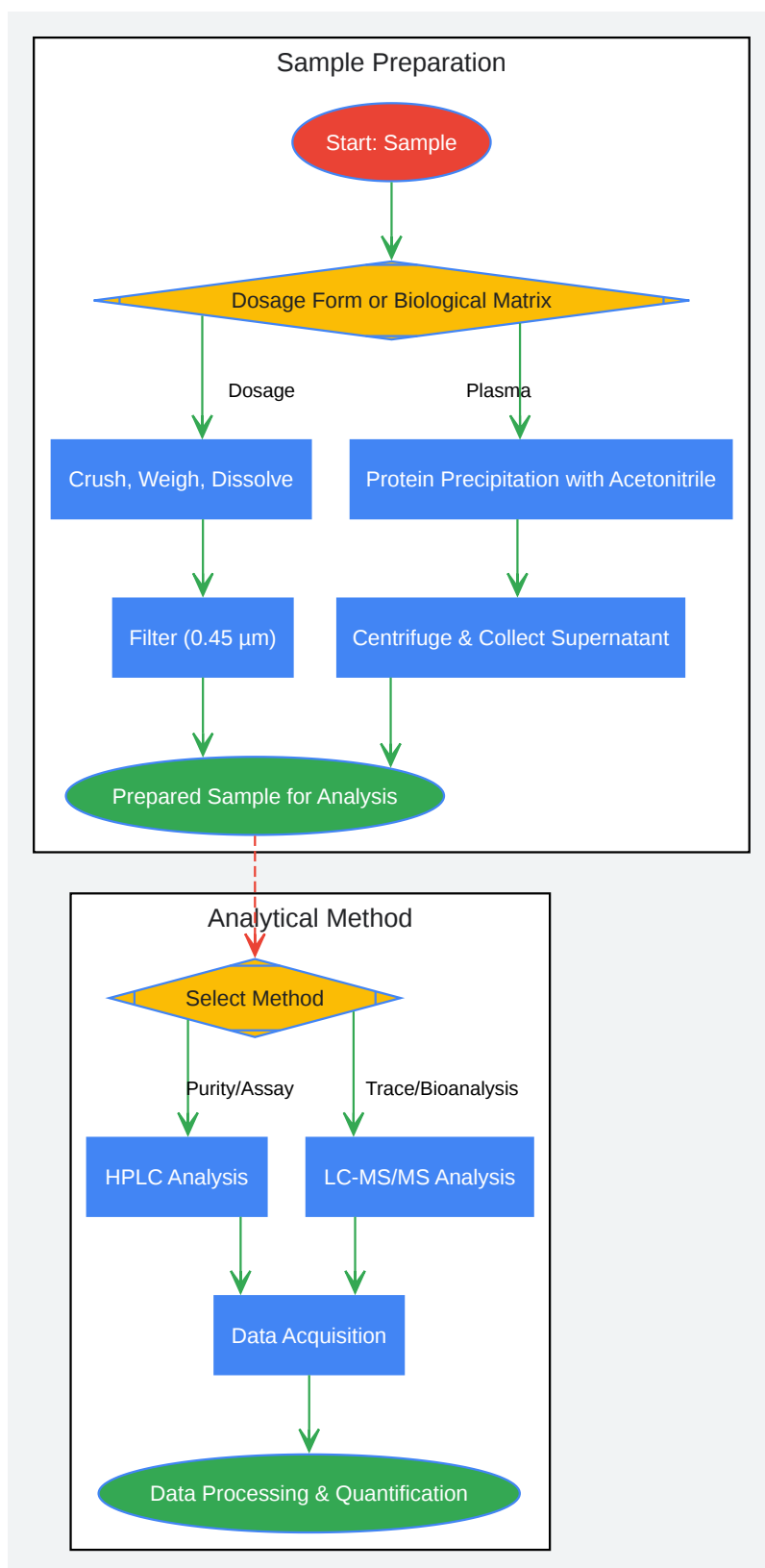
Materials and Reagents:

- Human plasma samples
- Acetonitrile
- Internal Standard (IS) solution (e.g., Venetoclax-d8)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

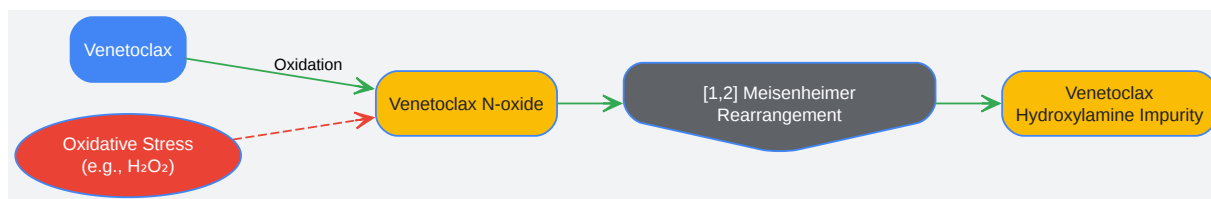
- Pipette a known volume of plasma into a microcentrifuge tube.
- Add the internal standard solution.
- Add acetonitrile (typically 3 times the plasma volume) to precipitate proteins.
- Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Section 3: Visualizations



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Caption: Workflow for **Venetoclax N-oxide** analysis.



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Caption: Formation pathway of **Venetoclax N-oxide**.

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